Acetonitrile, 2-(octylthio)- Acetonitrile, 2-(octylthio)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14850218
InChI: InChI=1S/C10H19NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-7,9-10H2,1H3
SMILES:
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol

Acetonitrile, 2-(octylthio)-

CAS No.:

Cat. No.: VC14850218

Molecular Formula: C10H19NS

Molecular Weight: 185.33 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, 2-(octylthio)- -

Specification

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
IUPAC Name 2-octylsulfanylacetonitrile
Standard InChI InChI=1S/C10H19NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-7,9-10H2,1H3
Standard InChI Key KKRODIVTOWIBEJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCSCC#N

Introduction

Structural Characteristics and Molecular Composition

The molecular formula of acetonitrile, 2-(octylthio)-, is C₁₀H₁₉NS, derived from the parent acetonitrile (C₂H₃N) with an octylthio group (-SC₈H₁₇) replacing one hydrogen atom. Key structural features include:

  • Backbone: A nitrile group (-C≡N) bonded to a methyl group (-CH₃), forming the acetonitrile core.

  • Substituent: A thioether linkage (-S-) connecting the acetonitrile to a linear octyl chain (C₈H₁₇).

Table 1: Comparative Molecular Data for Acetonitrile Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
AcetonitrileC₂H₃N41.05 -
(2-Propenylthio)-acetonitrileC₅H₇NS113.18 Allylthio (-SCH₂CH=CH₂)
2-(2-Naphthylthio)acetonitrileC₁₂H₉NS199.27 2-Naphthylthio
2-(Octylthio)-acetonitrileC₁₀H₁₉NS185.33 (calculated)Octylthio (-SC₈H₁₇)

The calculated molecular weight (185.33 g/mol) aligns with trends observed in analogs, where larger substituents increase mass proportionally . The octylthio group introduces significant hydrophobicity, altering solubility relative to unmodified acetonitrile (which is fully miscible in water ).

Synthesis Pathways and Reaction Optimization

General Synthesis Strategy

The synthesis of thioether-acetonitrile derivatives typically involves nucleophilic substitution between a thiol and chloroacetonitrile under basic conditions. For example, 2-(2-naphthylthio)acetonitrile is synthesized via:

  • Reaction of 2-naphthalenethiol with chloroacetonitrile in acetone.

  • Base-mediated deprotonation (K₂CO₃) to facilitate thiolate formation.

  • Purification via preparative HPLC or column chromatography .

Adaptation for 2-(Octylthio)-acetonitrile

Applying this methodology to 2-(octylthio)-acetonitrile would involve:

  • Reactants: Octanethiol (C₈H₁₇SH) and chloroacetonitrile (ClCH₂CN).

  • Conditions:

    • Solvent: Acetone or another polar aprotic solvent.

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Temperature: Room temperature (20–25°C).

    • Time: 12–24 hours for complete reaction.

Proposed Reaction Mechanism:

C₈H₁₇SH+ClCH₂CNBaseAcetoneC₈H₁₇SCH₂CN+HCl\text{C₈H₁₇SH} + \text{ClCH₂CN} \xrightarrow[\text{Base}]{\text{Acetone}} \text{C₈H₁₇SCH₂CN} + \text{HCl}

Yield and Purification

Based on analogous syntheses , yields of ~65% could be anticipated. Impurities (unreacted thiol or chloroacetonitrile) would require removal via liquid-liquid extraction (e.g., ethyl acetate/water) followed by chromatographic purification.

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Expected to be lower than acetonitrile (-46°C ) due to the flexible octyl chain.

  • Boiling Point: Likely exceeds acetonitrile’s 82°C , estimated at 240–260°C (analogous to octylthio compounds).

  • Density: ~0.89–0.92 g/cm³ (higher than acetonitrile’s 0.786 g/cm³ ).

Solubility and Polarity

  • Polarity: Reduced compared to acetonitrile due to the hydrophobic octyl chain.

  • Solubility:

    • Organic solvents: Miscible in dichloromethane, ethyl acetate, and THF.

    • Water: Limited solubility (<1 mg/mL).

Chemical Reactivity and Functional Applications

Hydrolysis Reactions

Like acetonitrile, 2-(octylthio)-acetonitrile may undergo hydrolysis under acidic or basic conditions:

  • Partial Hydrolysis: Forms acetamide derivatives.

  • Complete Hydrolysis: Yields acetic acid and octylthiol .

Nucleophilic Additions

The nitrile group can participate in reactions with Grignard reagents or organolithium compounds to form ketones :

C₈H₁₇SCH₂CN+RMgXC₈H₁₇SCH₂COR+NH₃\text{C₈H₁₇SCH₂CN} + \text{RMgX} \rightarrow \text{C₈H₁₇SCH₂COR} + \text{NH₃}

Biological and Toxicological Considerations

While no direct toxicity data exists for 2-(octylthio)-acetonitrile, related nitriles and thioethers exhibit specific hazards:

  • Nitrile Toxicity: Metabolized to cyanide in vivo, posing risks of systemic toxicity .

  • Thioether Stability: Generally less reactive than thiols but may oxidize to sulfoxides or sulfones under oxidative conditions.

Recommended Safety Protocols:

  • Use in fume hoods with PPE (gloves, goggles).

  • Avoid inhalation or skin contact.

  • Store in airtight containers away from oxidizers.

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